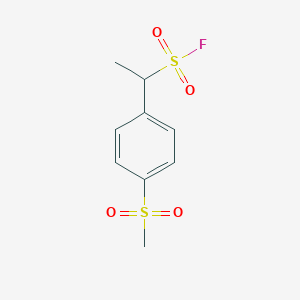![molecular formula C19H25NO3 B2862297 Tert-butyl 6-methoxyspiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 1160247-61-9](/img/structure/B2862297.png)
Tert-butyl 6-methoxyspiro[indene-1,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl compounds are often used in organic synthesis due to their stability and ease of removal . The compound you mentioned seems to be a complex organic molecule that likely contains a spiro[indene-1,4’-piperidine] core structure, which is a bicyclic system with one atom common to both rings .
Synthesis Analysis
While specific synthesis methods for your compound were not found, tert-butyl groups are often introduced into molecules using Boc-anhydride (tert-butyl-dicarbonate) in the presence of a base . The synthesis of similar spirocyclic compounds often involves cyclization reactions .Molecular Structure Analysis
The molecular structure of such compounds typically involves a spiro[indene-1,4’-piperidine] core, with a tert-butyl group and a methoxy group attached . The exact positions of these substituents would depend on the specific synthesis route .Chemical Reactions Analysis
Tert-butyl groups are often used as protecting groups in organic synthesis, as they can be removed under acidic conditions . The reactivity of your specific compound would likely depend on the positions of the tert-butyl and methoxy groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Tert-butyl compounds are generally non-polar and have low solubility in water . The presence of a methoxy group might increase its polarity and hence its solubility in polar solvents .Scientific Research Applications
Synthesis and Structural Characterization
- The synthesis and structural investigation of spirocyclic piperidine derivatives, including the analysis of their crystal structures and computational studies, have been a focal point of research. These studies often aim to understand the molecular configurations and the effects of substituents on the compounds' physical and chemical properties (Tacke et al., 2003).
Pharmacological Properties
- Certain derivatives have been evaluated for their pharmacological properties, including their affinities for central nervous system receptors. These investigations are crucial for developing new therapeutic agents targeting specific receptors (Tacke et al., 2003).
Material Science Applications
- Spirocyclic compounds have also been studied for their potential applications in material science, such as in the controlled radical polymerization processes. These studies aim to develop new materials with specific properties for various industrial applications (Jia et al., 1997), (Jia et al., 2000).
Potential as Intermediates
- The synthesis of specific spirocyclic piperidine derivatives has highlighted their importance as key intermediates in the synthesis of more complex molecules, which could have applications ranging from pharmacological agents to materials with unique properties (Kong et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research and application of such compounds could involve the development of more efficient synthesis methods, or the exploration of new reactions that these compounds can undergo . The use of such compounds in the synthesis of pharmaceuticals or materials could also be a potential future direction .
properties
IUPAC Name |
tert-butyl 6-methoxyspiro[indene-1,4'-piperidine]-1'-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-18(2,3)23-17(21)20-11-9-19(10-12-20)8-7-14-5-6-15(22-4)13-16(14)19/h5-8,13H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDCGHVOXGGTGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C=CC3=C2C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-methoxyspiro[indene-1,4'-piperidine]-1'-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

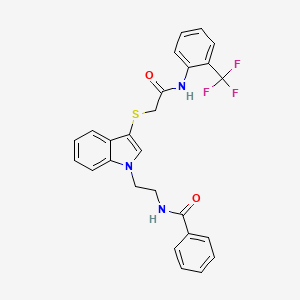

![N-(2,5-dimethylphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2862219.png)
![3-Methoxy-N-methyl-N-[[1-(3-methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2862223.png)
![6,8-Dichloro-2-(3-methylbut-1-enyl)benzo[D]1,3-oxazin-4-one](/img/structure/B2862224.png)
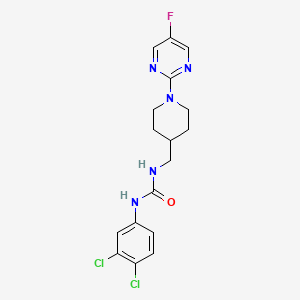
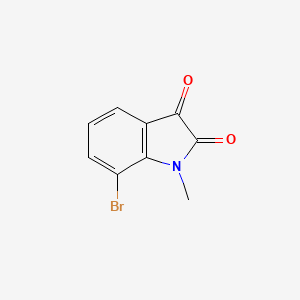
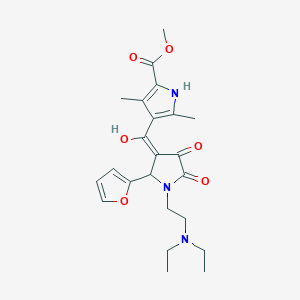
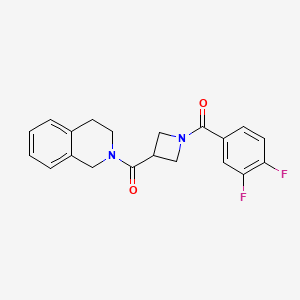
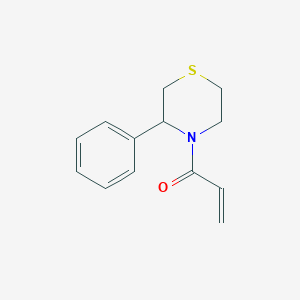
![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2862232.png)
![N-(4-{[(3-methoxyphenyl)carbamothioyl]amino}phenyl)acetamide](/img/structure/B2862234.png)
![(E)-4-(Dimethylamino)-N-[[1-(triazol-1-yl)cyclopropyl]methyl]but-2-enamide](/img/structure/B2862236.png)
